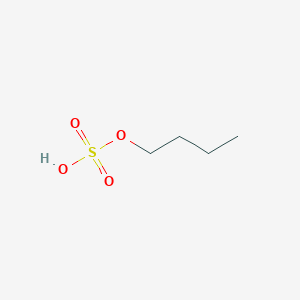

Sulfuric acid, monobutyl ester

Übersicht

Beschreibung

“Sulfuric acid, monobutyl ester, sodium salt (1:1)” is a chemical compound used in laboratory settings and in the manufacture of other chemical compounds . It is also known as “Butyl sodium sulfate”, “Sodium n-butyl sulfate”, and "Butyl sodium sulphate" .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis

Esterification is a common reaction involving esters. In this reaction, an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Microbial Metabolism

- Sulfuric acid esters, including monobutyl ester, play a significant role in microbial metabolism. Microorganisms can use sulfonates and sulfate esters as a sulfur source for growth. These compounds are integral in the sulfur cycle, especially in aerobic soils (Kertesz, 2000).

Catalysis

- Sulfuric acid esters are used as catalysts in organic synthesis. For example, they have been employed in the condensation of aromatic aldehydes and pyrazolones, demonstrating high efficiency and recyclability (Tayebi et al., 2011).

Concrete Corrosion

- In industrial settings, sulfuric acid is used in processes that can degrade concrete structures. Studies have shown that certain polymer-modified concretes, including those using sulfuric acid esters, exhibit varying degrees of resistance to sulfuric acid corrosion (Monteny et al., 2001).

Polymer Chemistry

- Sulfuric acid esters are relevant in the field of polymer chemistry. Research has shown that they can be used to modify sulfur into processable copolymer forms, leading to polymers with tunable thermomechanical properties. This application is especially important in the context of excess sulfur from petroleum refining processes (Chung et al., 2013).

Environmental Applications

- Sulfuric acid esters have been explored for their role in environmental applications, such as in the treatment of waste sulfuric acid from industrial processes. This research includes the conversion of waste sulfuric acid into useful chemical substances, like dilute sulfuric acid and polymerized carbon materials, offering a method for waste treatment and resource recovery (Zhou et al., 2019).

Safety And Hazards

“Sulfuric acid, monobutyl ester, sodium salt (1:1)” is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

butyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHQBROSBNNGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165805 | |

| Record name | Sulfuric acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfuric acid, monobutyl ester | |

CAS RN |

15507-13-8 | |

| Record name | Sulfuric acid, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

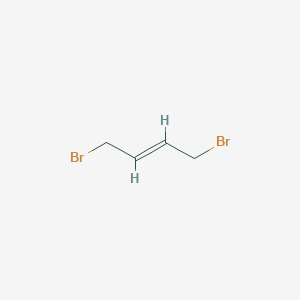

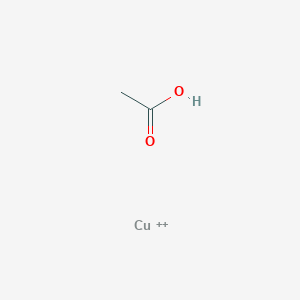

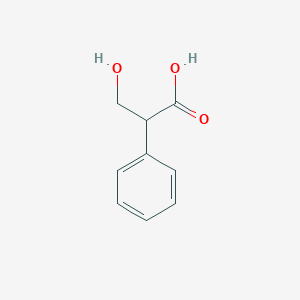

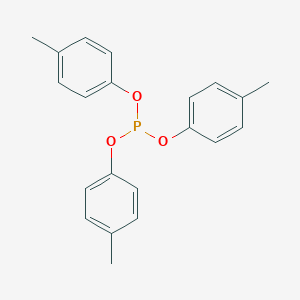

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

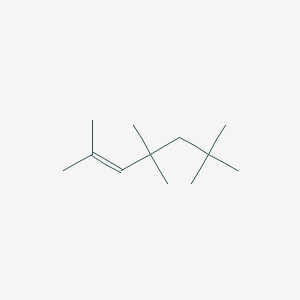

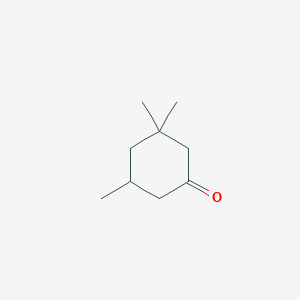

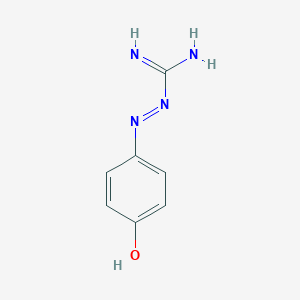

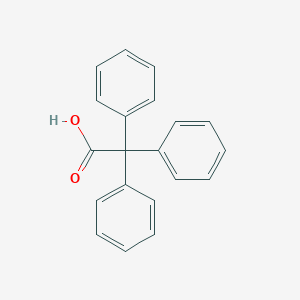

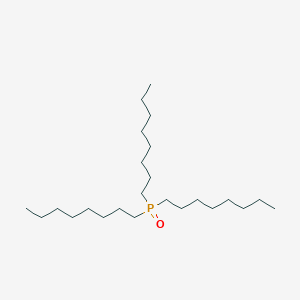

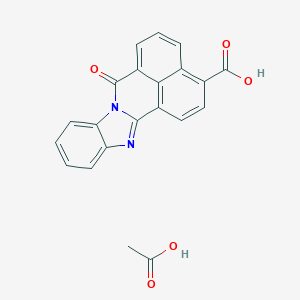

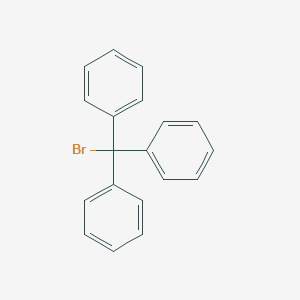

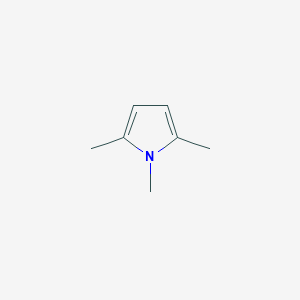

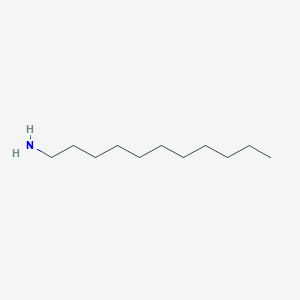

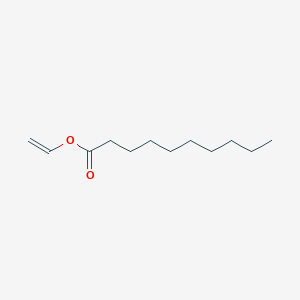

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.